![molecular formula C23H20F3N3O4 B2452691 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 892277-74-6](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H20F3N3O4 and its molecular weight is 459.425. The purity is usually 95%.
BenchChem offers high-quality 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
The compound was investigated for its anticancer potential. A study by Al-Sanea et al. (2020) synthesized various derivatives by attaching different aryloxy groups to the pyrimidine ring of similar compounds. These derivatives were tested on 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468. This suggests a potential pathway for developing new anticancer agents using this chemical structure as a base (Al-Sanea et al., 2020).
Neuroinflammation Imaging
Another application of structurally similar compounds is in neuroinflammation imaging. Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines, closely related to this compound, which were biologically evaluated for their potential to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. The study found that all derivatives displayed subnanomolar affinity for TSPO, comparable to the parent molecule. Two derivatives were radiolabeled with fluorine-18, and their biodistribution was investigated through PET imaging on a rodent model of neuroinflammation, confirming their potential as in vivo PET radiotracers (Damont et al., 2015).
Antimicrobial Activity
Bondock et al. (2008) explored the synthesis of new heterocycles incorporating an antipyrine moiety, which is structurally related to the compound . The newly synthesized compounds were evaluated for their antimicrobial properties. This indicates that derivatives of this compound could potentially be developed into effective antimicrobial agents (Bondock et al., 2008).
Synthesis of N-Substituted Derivatives
Samanta et al. (2019) developed a Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles using dioxazolone, leading to the synthesis of various N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives. This demonstrates the chemical versatility of compounds related to the one , providing a pathway for the synthesis of various biologically active compounds (Samanta et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3-(trifluoromethyl)phenyl)glycine methyl ester followed by the deprotection of the methyl ester to yield the final product.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(3-(trifluoromethyl)phenyl)glycine methyl ester" ], "Reaction": [ "Step 1: Condensation of 3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3-(trifluoromethyl)phenyl)glycine methyl ester in the presence of a coupling agent such as EDCI or HATU and a base such as DIPEA or TEA to yield the corresponding amide intermediate.", "Step 2: Deprotection of the methyl ester using a strong base such as LiOH or NaOH to yield the final product, 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide." ] } | |
Numéro CAS |
892277-74-6 |
Nom du produit |
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide |
Formule moléculaire |
C23H20F3N3O4 |
Poids moléculaire |
459.425 |
Nom IUPAC |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H20F3N3O4/c1-2-3-11-28-21(31)20-19(16-9-4-5-10-17(16)33-20)29(22(28)32)13-18(30)27-15-8-6-7-14(12-15)23(24,25)26/h4-10,12H,2-3,11,13H2,1H3,(H,27,30) |
Clé InChI |
UAUMGWIREZQPSB-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



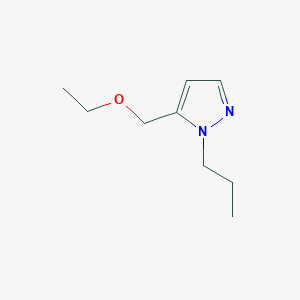
![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylpiperidine-4-carboxylic acid](/img/structure/B2452609.png)
![Tert-butyl 5-(5-chlorofuran-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2452611.png)
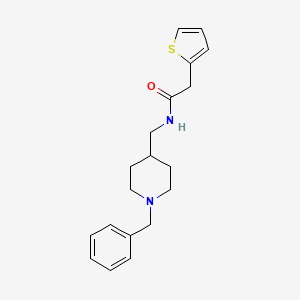
![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]propanoic acid](/img/structure/B2452614.png)
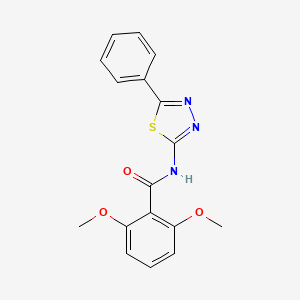
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452618.png)
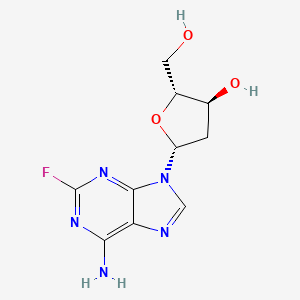
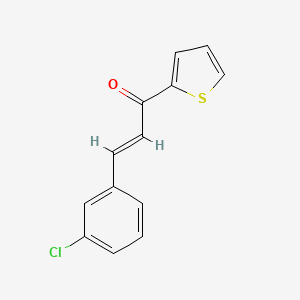
![4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2452621.png)

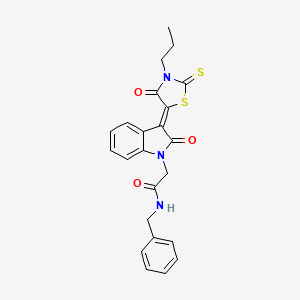
![6-Fluoro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2452627.png)
![3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2452629.png)